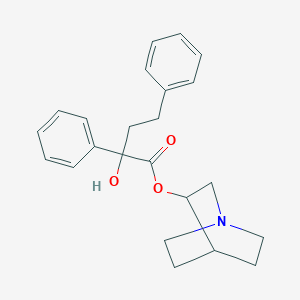
3-Quinuclidyl phenyl(2-phenylethyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azabicyclo[222]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a chemical compound with a complex structure that includes a bicyclic ring system and a butanoate ester
Vorbereitungsmethoden
The synthesis of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves several steps. One common method starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which is then functionalized to introduce the hydroxy and diphenyl groups. The final step involves esterification to form the butanoate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Wissenschaftliche Forschungsanwendungen
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy and diphenyl groups can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate can be compared with other similar compounds, such as:
1-azabicyclo[2.2.2]octane derivatives: These compounds share the bicyclic scaffold but differ in their functional groups.
Diphenylbutanoate esters: These compounds have similar ester groups but different bicyclic structures.
Eigenschaften
CAS-Nummer |
101711-13-1 |
|---|---|
Molekularformel |
C23H27NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,4-diphenylbutanoate |
InChI |
InChI=1S/C23H27NO3/c25-22(27-21-17-24-15-12-19(21)13-16-24)23(26,20-9-5-2-6-10-20)14-11-18-7-3-1-4-8-18/h1-10,19,21,26H,11-17H2 |
InChI-Schlüssel |
GPVIJQIWNQUTQF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Synonyme |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


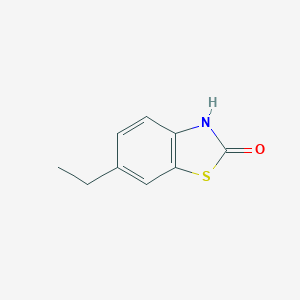
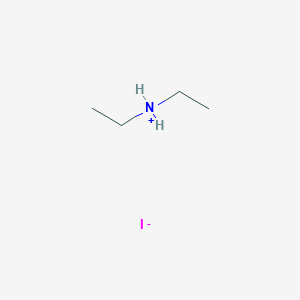
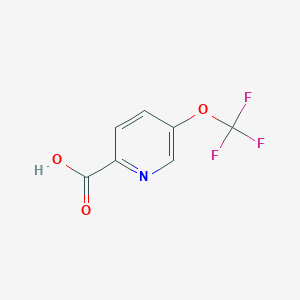
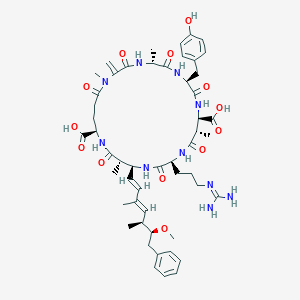
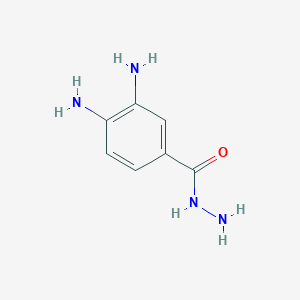
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
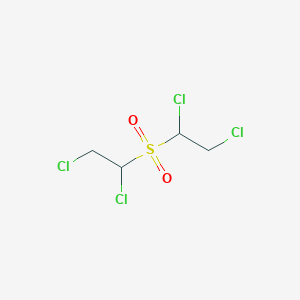
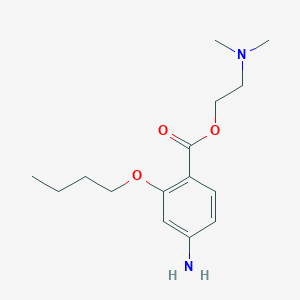
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
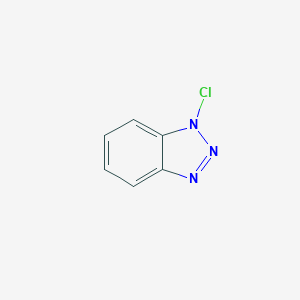


![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
